4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine
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Overview
Description
4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine is a chemical compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This compound is characterized by the presence of a methoxyphenyl group and a methyl group attached to the isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine typically involves the cyclization of appropriate precursors One common method involves the reaction of 4-methoxybenzaldehyde with hydroxylamine hydrochloride to form 4-methoxybenzaldoxime This intermediate is then subjected to cyclization with acetic anhydride to yield 4-(4-methoxyphenyl)isoxazole
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted isoxazole derivatives with various functional groups.
Scientific Research Applications
4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylamine: Shares the methoxyphenyl group but lacks the isoxazole ring.
3-Methylisoxazole: Contains the isoxazole ring but lacks the methoxyphenyl group.
4-Methoxyphenylisoxazole: Similar structure but without the methyl group on the isoxazole ring.
Uniqueness
4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine is unique due to the combination of the methoxyphenyl group, methyl group, and isoxazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-7-10(11(12)15-13-7)8-3-5-9(14-2)6-4-8/h3-6H,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVNWFLUOHWKPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C2=CC=C(C=C2)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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